2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine
Overview
Description
2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine is a complex organic compound that combines the structural features of a benzoyl group, a cyclohexane ring, a sulfonic acid group, and an N-methylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine typically involves multiple steps. One common approach is to start with cyclohexanone, which undergoes a Friedel-Crafts acylation with benzoyl chloride to form 2-benzoylcyclohexanone. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group. Finally, the N-methylmethanamine moiety is introduced through a nucleophilic substitution reaction with methylamine under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The ketone group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoyl group can yield benzoic acid, while reduction can produce benzyl alcohol.
Scientific Research Applications
2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the sulfonic acid group can form ionic bonds with positively charged residues. The N-methylmethanamine moiety can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-benzoylcyclohexane-1-sulfonic acid: Lacks the N-methylmethanamine moiety, which affects its solubility and reactivity.
N-methylmethanamine:
Cyclohexane-1-sulfonic acid: Lacks the benzoyl and N-methylmethanamine groups, resulting in different chemical properties and reactivity.
Uniqueness
2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and potential applications. The presence of both the benzoyl and sulfonic acid groups allows for diverse chemical reactivity, while the N-methylmethanamine moiety enhances solubility and biological activity.
Properties
IUPAC Name |
2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S.C2H7N/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)18(15,16)17;1-3-2/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16,17);3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWODROABRPDUOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.C1CCC(C(C1)C(=O)C2=CC=CC=C2)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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